

# Scolymoside: A Comprehensive Technical Guide to its Discovery, History, and Biological Activities

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## Compound of Interest

Compound Name: Scolymoside

Cat. No.: B600558

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## Introduction

**Scolymoside**, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse and promising pharmacological activities. Chemically identified as luteolin 7-O-rutinoside, this compound is found in a variety of plant species and has been the subject of numerous studies investigating its therapeutic potential. This technical guide provides an in-depth overview of the discovery and history of **Scolymoside**, its physicochemical properties, and a detailed exploration of its biological activities, with a focus on the underlying molecular mechanisms and experimental methodologies.

## Discovery and History

**Scolymoside**, also known by its synonym luteolin 7-O-rutinoside, has a history of discovery intertwined with the broader exploration of plant-derived flavonoids. While it is challenging to pinpoint a single definitive first report of its isolation and characterization from the available literature, early research on the chemical constituents of various plants likely led to its identification. It has been isolated from a range of plant species, including but not limited to:

- *V. bugulifolium*<sup>[1]</sup>

- *Saussurea medusa*[\[2\]](#)
- *Thymbra capitata*[\[2\]](#)
- Artichoke (*Cynara scolymus*)[\[3\]](#)[\[4\]](#)
- Shepherd's purse (*Capsella bursa-pastoris*)
- *Artemisia montana*[\[5\]](#)

The name "**Scolymoside**" is derived from *Cynara scolymus* (globe artichoke), a well-known dietary and medicinal plant from which the compound has been extensively studied. Over the years, advancements in analytical techniques have facilitated its identification and quantification in various botanical sources, leading to a deeper understanding of its distribution in the plant kingdom.

## Physicochemical Properties

**Scolymoside** is a flavonoid glycoside composed of the flavone luteolin linked to the disaccharide rutinose at the 7-hydroxyl position.

Property	Value	Reference
Chemical Formula	C <sub>27</sub> H <sub>30</sub> O <sub>15</sub>	<a href="#">[2]</a>
Molecular Weight	594.52 g/mol	<a href="#">[2]</a>
CAS Number	20633-84-5	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one	<a href="#">[2]</a>
Synonyms	Luteolin 7-O-rutinoside, Luteolin 7-rutinoside	<a href="#">[1]</a> <a href="#">[2]</a>

## Biological Activities and Mechanisms of Action

**Scolymoside** exhibits a broad spectrum of biological activities, making it a molecule of significant interest for drug development. The following sections detail its key pharmacological effects and the elucidated molecular mechanisms.

### Anti-inflammatory and Hepatoprotective Effects

**Scolymoside** has demonstrated potent anti-inflammatory and hepatoprotective properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways.

- **Inhibition of Toll-Like Receptor 4 (TLR4) Signaling:** **Scolymoside** has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the TLR4 signaling pathway. It attenuates the activation of downstream signaling molecules, including MyD88 and TRIF.
- **Suppression of NF- $\kappa$ B and MAPK Pathways:** By inhibiting the TLR4 pathway, **Scolymoside** subsequently suppresses the activation of the nuclear factor-kappa B (NF- $\kappa$ B) and mitogen-activated protein kinase (MAPK) pathways, specifically extracellular signal-regulated kinase 1/2 (ERK1/2). This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-6 (IL-6).
- **Activation of the JAK1/STAT6/SOCS1 Pathway:** **Scolymoside** has also been found to exert its anti-inflammatory effects through the Janus kinase/signal transducer and activator of transcription/suppressor of cytokine signaling (JAK/STAT/SOCS) pathway. It upregulates the expression of SOCS1, a negative regulator of the JAK/STAT pathway, thereby inhibiting the phosphorylation of JAK1 and STAT6 and reducing the inflammatory cascade.

These anti-inflammatory actions contribute to its hepatoprotective effects, as demonstrated by its ability to protect against LPS-induced liver injury.

### Anticoagulant and Antiplatelet Activities

**Scolymoside** possesses significant anticoagulant and antiplatelet properties, acting on multiple targets within the coagulation cascade.

- Inhibition of Thrombin and Factor Xa: **Scolymoside** directly inhibits the activity of key coagulation enzymes, thrombin (Factor IIa) and Factor Xa. This dual inhibition disrupts both the common and final pathways of the coagulation cascade.
- Prolongation of Clotting Times: In vitro coagulation assays have shown that **Scolymoside** prolongs both the activated partial thromboplastin time (aPTT) and prothrombin time (PT), indicating its interference with the intrinsic, extrinsic, and common coagulation pathways.
- Antiplatelet Effects: **Scolymoside** also exhibits antiplatelet activity by inhibiting platelet aggregation.

## Antifungal Activity

As a flavonoid, **Scolymoside** displays antifungal activity against a range of fungal pathogens. While the specific mechanisms for **Scolymoside** are still under investigation, the antifungal actions of flavonoids are generally attributed to:

- Disruption of Fungal Cell Membranes: Flavonoids can intercalate into the fungal cell membrane, altering its fluidity and permeability, which leads to the leakage of intracellular components and ultimately cell death.<sup>[6][7]</sup>
- Inhibition of Cell Wall Synthesis: They can interfere with the synthesis of essential cell wall components like  $\beta$ -glucan and chitin, compromising the structural integrity of the fungal cell wall.<sup>[6][8]</sup>
- Inhibition of Fungal Enzymes: Flavonoids can inhibit the activity of various fungal enzymes that are crucial for metabolic processes and virulence.

## Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of **Scolymoside**.

Table 1: Antifungal Activity of **Scolymoside** (MIC values)

Fungal Strain	Minimum Inhibitory Concentration (MIC)	Reference
Candida albicans	100 µg/mL	[1]
Saccharomyces cerevisiae	200 µg/mL	[1]
Candida lusitanae	50 µg/mL	[1]

Table 2: Antibacterial Activity of **Scolymoside** (MIC values)

Bacterial Strain	Minimum Inhibitory Concentration (MIC)	Reference
Bacillus subtilis	100-200 µg/mL	[1]
Staphylococcus aureus	100-200 µg/mL	[1]
Agrobacterium tumefaciens	100-200 µg/mL	[1]
Micrococcus luteus	100-200 µg/mL	[1]
Escherichia coli	100-200 µg/mL	[1]
Pseudomonas aeruginosa	100-200 µg/mL	[1]

## Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of **Scolymoside**.

### Extraction and Purification of Scolymoside from *Cynara scolymus*\*\*

This protocol is adapted from the methodology described for the isolation of flavonoids from artichoke leaves.[3][9][10]

#### 1. Plant Material and Extraction:

- Air-dried and powdered leaves of *Cynara scolymus* are subjected to extraction with methanol.
- The extraction is typically performed at room temperature with continuous stirring for 24-48 hours.
- The methanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

## 2. Fractionation:

- The crude methanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
- The fractions are monitored by thin-layer chromatography (TLC) to track the presence of **Scolymoside**.

## 3. Column Chromatography:

- The ethyl acetate or n-butanol fraction, which typically shows a high concentration of **Scolymoside**, is subjected to column chromatography on silica gel.
- The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, with increasing polarity.
- Fractions are collected and analyzed by TLC. Fractions containing the compound of interest are pooled and concentrated.

## 4. Further Purification:

- For higher purity, the semi-purified **Scolymoside** can be further subjected to Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC).

## 5. Structure Elucidation:

- The structure of the purified **Scolymoside** is confirmed using spectroscopic methods, including  $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, and mass spectrometry (MS), and by comparison with published data.

# In Vitro Anticoagulant Activity Assays

## 1. Activated Partial Thromboplastin Time (aPTT) Assay:

- Platelet-poor plasma (PPP) is pre-warmed to 37°C.
- A specific volume of PPP is incubated with either **Scolymoside** solution at various concentrations or a vehicle control for a defined period.
- aPTT reagent (containing a contact activator and phospholipids) is added, and the mixture is incubated for a further period.
- Clotting is initiated by the addition of pre-warmed calcium chloride solution.
- The time taken for clot formation is recorded using a coagulometer.

## 2. Prothrombin Time (PT) Assay:

- Platelet-poor plasma (PPP) is pre-warmed to 37°C.
- A specific volume of PPP is incubated with either **Scolymoside** solution at various concentrations or a vehicle control.
- Clotting is initiated by the addition of PT reagent (containing tissue factor and calcium).
- The time taken for clot formation is recorded.

## 3. Thrombin and Factor Xa Inhibition Assays:

- These assays are typically performed using chromogenic substrates.
- Purified human thrombin or Factor Xa is incubated with **Scolymoside** at various concentrations in a buffer solution.
- A specific chromogenic substrate for either thrombin or Factor Xa is added to the mixture.
- The enzymatic activity is determined by measuring the change in absorbance at a specific wavelength over time using a microplate reader. The percentage of inhibition is then calculated relative to a control without the inhibitor.

# In Vitro Anti-inflammatory Activity Assay (LPS-induced Cytokine Production in Macrophages)

## 1. Cell Culture:

- A murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Cells are seeded in 96-well plates and allowed to adhere overnight.

## 2. Treatment:

- The cells are pre-treated with various concentrations of **Scolymoside** for a specific duration (e.g., 1 hour).
- Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

### 3. Cytokine Measurement:

- After a defined incubation period (e.g., 24 hours), the cell culture supernatants are collected.
- The concentrations of pro-inflammatory cytokines, such as TNF- $\alpha$  and IL-6, in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

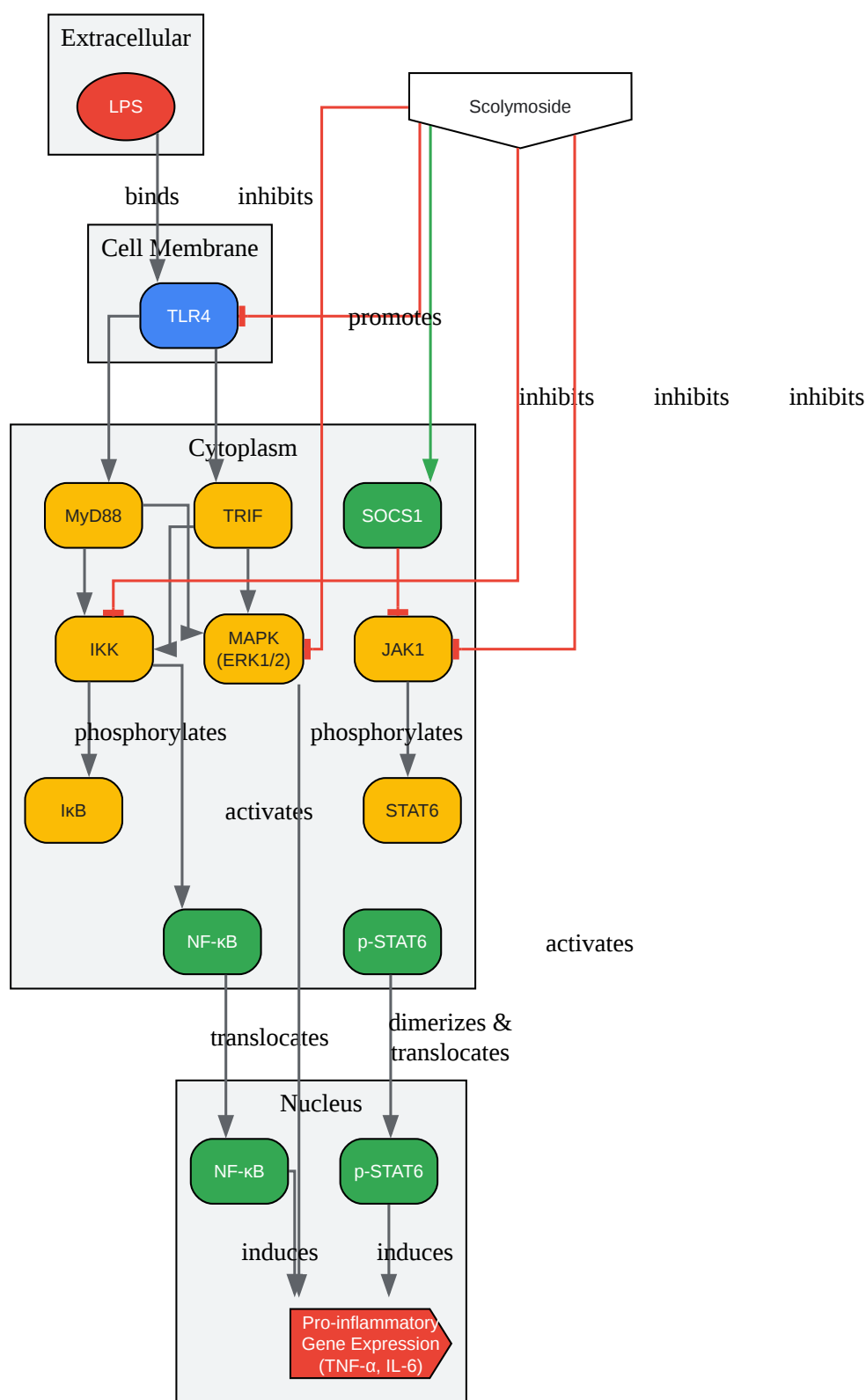
### 4. Data Analysis:

- The inhibitory effect of **Scolymoside** on cytokine production is calculated as a percentage of the LPS-stimulated control.

## Signaling Pathways and Experimental Workflows

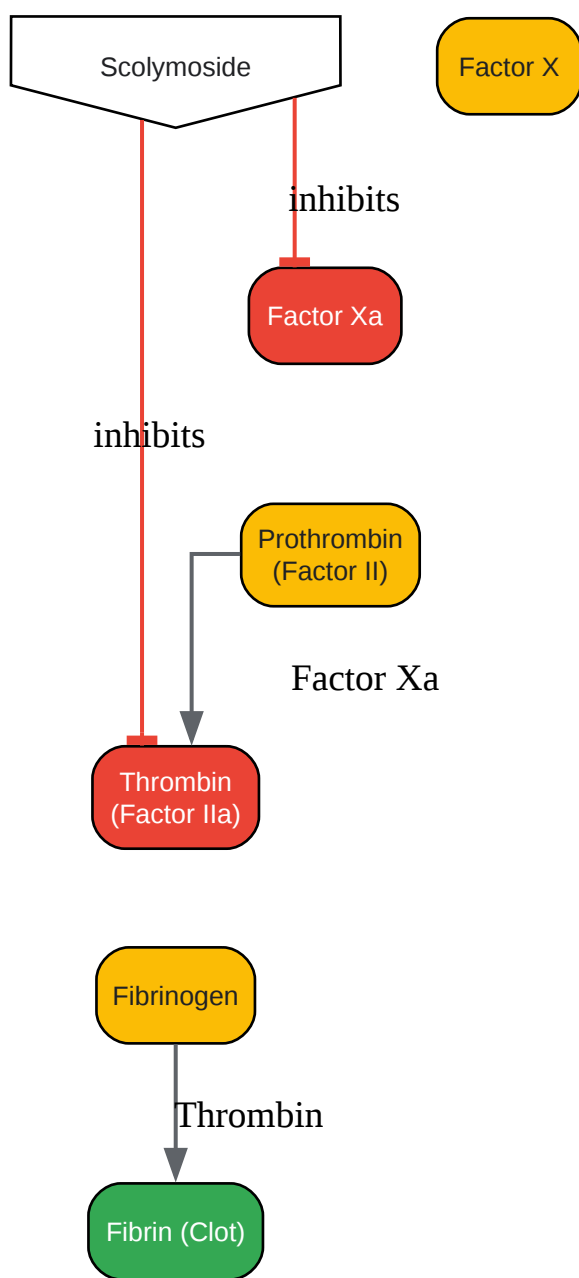
### Signaling Pathways





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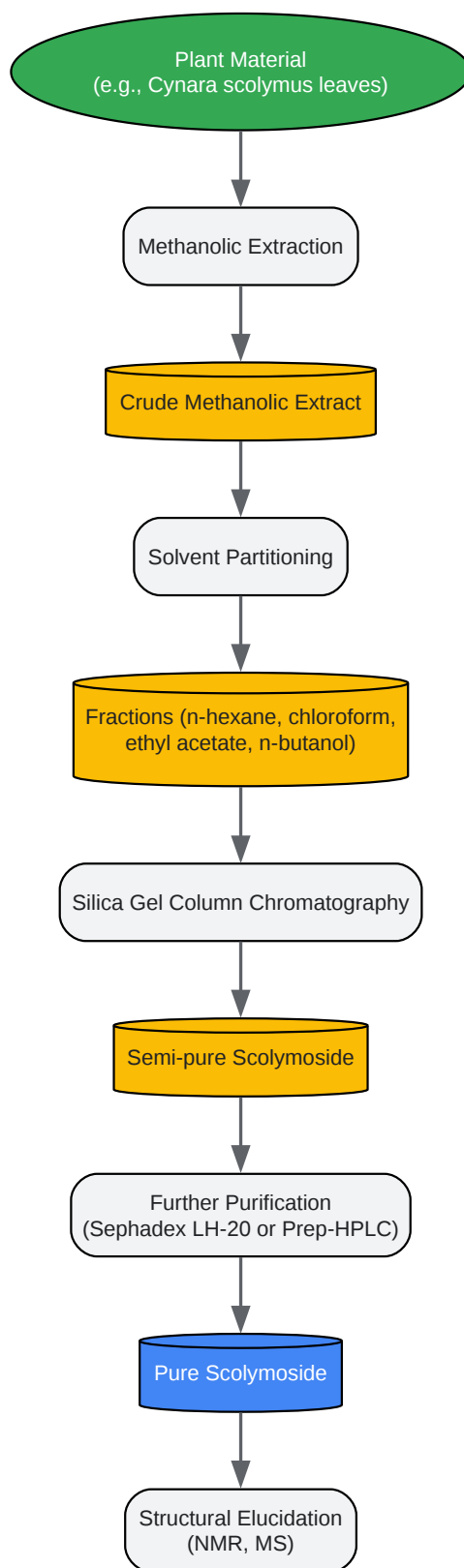
Caption: **Scolymoside's** anti-inflammatory signaling pathways.



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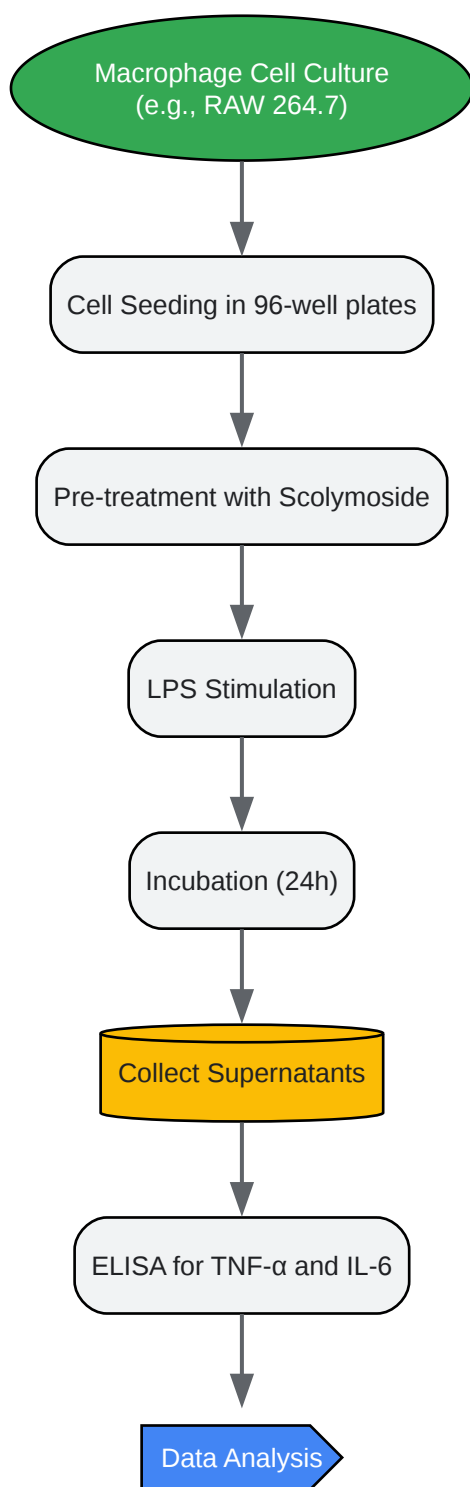
Caption: **Scolymoside's** anticoagulant mechanism of action.

## Experimental Workflows



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Caption: Experimental workflow for **Scolymoside** extraction.



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Caption: In vitro anti-inflammatory assay workflow.

## Conclusion

**Scolymoside** is a multifaceted flavonoid glycoside with a rich history of investigation and a promising future in drug discovery. Its well-documented anti-inflammatory, anticoagulant, and antifungal activities, coupled with an increasing understanding of its molecular mechanisms of action, position it as a strong candidate for further preclinical and clinical development. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this remarkable natural compound.

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## References

- 1. caymanchem.com [caymanchem.com]
- 2. Scolymoside | C<sub>27</sub>H<sub>30</sub>O<sub>15</sub> | CID 10461109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. Analysis of antioxidative phenolic compounds in artichoke (Cynara scolymus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of luteolin 7-O-rutinoside and esculetin with potential antioxidant activity from the aerial parts of Artemisia montana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Fungal Efficacy and Mechanisms of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. researchgate.net [researchgate.net]
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